molecular formula C9H9N3S B8613823 4-(Methylthio)-7-aminoquinazoline

4-(Methylthio)-7-aminoquinazoline

Cat. No.: B8613823
M. Wt: 191.26 g/mol
InChI Key: QNWBNKPOSYPFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylthio)-7-aminoquinazoline is a quinazoline derivative characterized by a methylthio (-SCH₃) group at position 4 and an amino (-NH₂) group at position 5. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure containing two nitrogen atoms. Substitutions on the quinazoline core, such as methylthio and amino groups, are critical for modulating biological activity, solubility, and pharmacokinetic properties .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

4-methylsulfanylquinazolin-7-amine

InChI

InChI=1S/C9H9N3S/c1-13-9-7-3-2-6(10)4-8(7)11-5-12-9/h2-5H,10H2,1H3

InChI Key

QNWBNKPOSYPFCN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1C=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

The following analysis compares 4-(Methylthio)-7-aminoquinazoline with structurally or functionally related quinazoline derivatives, focusing on substituent effects, synthesis methods, and biological activity.

Substituent Effects and Structural Analogues

Compound Name Substituents Key Structural Differences Biological Relevance
This compound 4-SCH₃, 7-NH₂ Methylthio (electron-donating) at C4 Potential kinase inhibition, anticancer
4-Aminoquinazoline-2(1H)-thione 4-NH₂, 2-S Thione (polar, hydrogen-bonding) at C2 Tyrosine kinase inhibition
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline 7-F, 4-O-C₆H₄-NH₂ Fluoro (electronegative) at C7 Anticancer intermediate
4-(4-Aminophenoxy)-N-methylpicolinamide 4-O-C₆H₄-NH₂, N-methylamide Phenoxy linker, amide side chain Kinase-targeted therapies
  • Methylthio vs.
  • Fluoro vs. Methylthio : The 7-fluoro substituent in 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline increases electronegativity, which may enhance target binding but reduce metabolic stability compared to methylthio .

Research Findings and Key Insights

  • Synthetic Advantages: Microwave-assisted synthesis () offers a scalable route for this compound, avoiding the lengthy reflux processes used for nitro-substituted derivatives .
  • Structure-Activity Relationships (SAR): The combination of methylthio (C4) and amino (C7) groups creates a unique pharmacophore, balancing lipophilicity and hydrogen-bonding capacity for optimized target engagement .
  • Comparative Bioactivity: Methylthio-substituted compounds (e.g., 2-(methylthio)phenol in ) are bioactive in plant-pollinator systems, hinting at broader biochemical interactions for this compound .

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